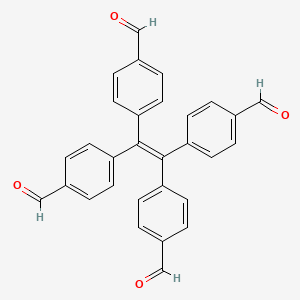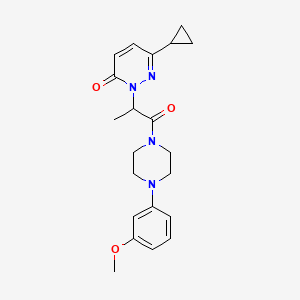
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic organic compound known for its unique structure and diverse chemical properties. This compound has been of significant interest in the fields of organic chemistry, pharmaceuticals, and industrial applications due to its potential biological activities and reactivity profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves a series of well-defined organic reactions:
Starting Materials: : The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl chloride, piperidine, and 3,5-dimethylisoxazole.
O-Alkylation: : 4-Chlorobenzyl chloride undergoes O-alkylation with piperidine in the presence of a strong base like sodium hydride, forming the intermediate 4-(((4-chlorobenzyl)oxy)methyl)piperidine.
Michael Addition: : The intermediate then reacts with 3,5-dimethylisoxazole-4-carbaldehyde under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale synthesis, focusing on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. This could include:
Continuous Flow Synthesis: : Utilizing flow reactors to ensure better control over reaction conditions.
Catalysis: : Implementing catalysts to improve reaction efficiency and selectivity.
Purification: : Using advanced separation techniques such as crystallization or chromatography for product isolation.
化学反応の分析
Types of Reactions
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert certain functional groups to alcohols or amines.
Substitution: : Halogen substitution on the aromatic ring can be achieved using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: : Nucleophiles such as sodium methoxide (NaOMe) or sodium hydrosulfide (NaSH).
Major Products Formed
Oxidation: : Products can include 4-chlorobenzoic acid derivatives.
Reduction: : Alcohols or amines, depending on the functional group being reduced.
Substitution: : Various substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is studied for its ability to act as a precursor to other complex molecules and for its unique reactivity, which makes it useful in various organic transformations.
Biology
In biological research, this compound may be explored for its potential interactions with biological macromolecules, serving as a tool for studying enzyme mechanisms or cellular processes.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects, such as its role as a drug candidate or its interactions with specific biological targets relevant to certain diseases.
Industry
In industrial applications, this compound can be utilized in the synthesis of advanced materials or as a key intermediate in the production of specialized chemicals.
作用機序
The mechanism of action for 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one would depend on its specific application:
Molecular Targets: : The compound might interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification.
Pathways Involved: : It could influence various biochemical pathways, potentially altering cellular processes like signal transduction, metabolism, or gene expression.
類似化合物との比較
Comparing 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one with similar compounds:
4-Chlorobenzyl-piperidine derivatives: : These compounds share the piperidine ring and chlorobenzyl group but differ in the specific substituents and their effects.
3,5-Dimethylisoxazole derivatives: : Compounds with similar isoxazole structures but different functional groups can have varying biological activities and reactivity.
Uniqueness: : The combination of the piperidine, chlorobenzyl, and dimethylisoxazole moieties in this compound gives it unique properties that distinguish it from other related compounds.
Similar Compounds
4-Chlorobenzylpiperidine
3,5-Dimethylisoxazole
Piperidine derivatives
Benzyl derivatives with various substituents
特性
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3/c1-15-20(16(2)27-23-15)7-8-21(25)24-11-9-18(10-12-24)14-26-13-17-3-5-19(22)6-4-17/h3-6,18H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWDFBZTMWSBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
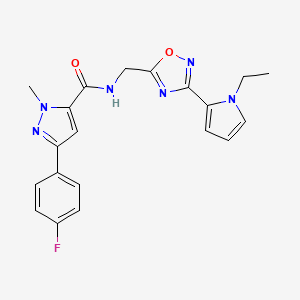
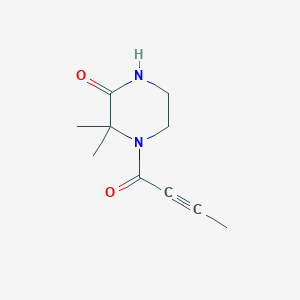
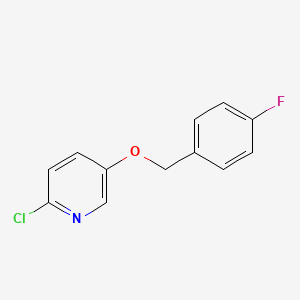
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)

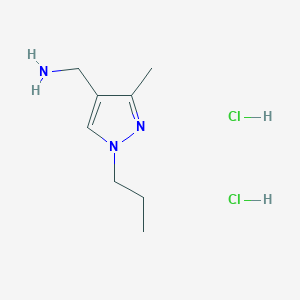
![5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2960434.png)

![3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride](/img/structure/B2960436.png)
![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)
![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2960439.png)
![(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960441.png)
